2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical identity. The compound features a central phenylene bridge that connects the benzamide moiety to the sulfonamide linkage, creating a linear molecular framework with defined spatial orientation. The IUPAC nomenclature designation as 2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide precisely describes the structural connectivity, where the 2-chloro substitution on the benzoyl ring provides electronic and steric influences that affect molecular conformation.
The bonding patterns within this molecule demonstrate several key structural features that govern its chemical behavior. The sulfonamide group (-SO2NH-) serves as a critical linker between the aromatic phenyl ring and the dimethylpyrimidine heterocycle, creating a flexible hinge region that allows for conformational adjustments. The SMILES notation CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C illustrates the complete connectivity pattern, revealing how the pyrimidine nitrogen atom forms the crucial sulfonamide bond. This structural arrangement is particularly significant because it creates multiple hydrogen bonding sites and polar regions that can interact with biological targets or influence crystal packing arrangements.
The electronic distribution within the molecule is influenced by the presence of electron-withdrawing groups including the chlorine substituent and the sulfonyl moiety, which create regions of partial positive charge that can participate in electrophilic interactions. Conversely, the nitrogen atoms in the pyrimidine ring and the amide oxygen provide electron-rich sites for nucleophilic interactions. The molecular weight of 416.9 g/mol positions this compound within the optimal range for drug-like molecules, while the presence of multiple aromatic rings contributes to the overall lipophilicity and potential membrane permeability characteristics.
Comparative Structural Analysis with Benzamide Derivatives
The structural features of this compound can be systematically compared with other benzamide derivatives to understand structure-activity relationships and conformational preferences. Related compounds such as 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]benzamide share the core benzamide-sulfonamide architecture but differ in substitution patterns and terminal groups. This compound, with molecular formula C15H14Cl2N2O3S and molecular weight 373.3 g/mol, provides insight into how additional chlorine substitution affects molecular properties.
A comprehensive comparison reveals several key structural variations among benzamide derivatives containing pyrimidine substituents. The compound 4-amino-2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide represents a simplified analog where the sulfonamide bridge is absent, resulting in direct connection between the benzamide and pyrimidine moieties. This structural simplification, reflected in the molecular formula C13H13ClN4O and molecular weight 276.72 g/mol, demonstrates how the sulfonamide linker contributes significantly to the overall molecular complexity and potential biological activity.
The influence of different substituents on the pyrimidine ring can be observed through comparison with compounds such as 2-cyano-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide, which maintains the same pyrimidine-sulfonamide arrangement but incorporates a cyano-acetamide group instead of the chlorobenzamide. This compound, with molecular formula C15H15N5O3S and molecular weight 345.377 g/mol, illustrates how different electron-withdrawing groups can modify the electronic properties while maintaining the core structural framework.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C19H17ClN4O3S | 416.9 | Chlorobenzamide-sulfonamide-dimethylpyrimidine |
| 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]benzamide | C15H14Cl2N2O3S | 373.3 | Dichlorobenzamide-sulfonamide-dimethylamine |
| 4-amino-2-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide | C13H13ClN4O | 276.72 | Aminochlorobenzamide-dimethylpyrimidine (direct) |
| 2-cyano-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide | C15H15N5O3S | 345.377 | Cyanoacetamide-sulfonamide-dimethylpyrimidine |
The structural analysis reveals that modifications to either the benzamide core or the terminal pyrimidine group significantly impact the overall molecular properties and potential biological activities. Compounds with methoxy substitutions, such as N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, demonstrate how electron-donating groups can balance the electron-withdrawing effects of the chlorine and sulfonyl functionalities. The synthetic accessibility and chemical stability of these derivatives depend largely on the specific substitution patterns and the electronic balance between different functional groups within the molecule.
The conformational analysis of these related compounds suggests that the sulfonamide bridge provides significant flexibility while maintaining the overall structural integrity necessary for biological activity. The presence of multiple hydrogen bonding sites, including the amide nitrogen, sulfonamide group, and pyrimidine nitrogens, creates opportunities for specific molecular recognition and binding interactions that are characteristic of bioactive compounds in this structural class. Understanding these comparative relationships provides valuable insights into the potential applications and chemical behavior of this compound within the broader context of medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRWWUNLTRKPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Using Malononitrile
Malononitrile serves as a foundational precursor for pyrimidine rings. In a method adapted from CN107759528B, malononitrile reacts with methanol and acetyl chloride under controlled conditions to form 1,3-dimethyl malonamidine dihydrochloride . Subsequent cyanamide treatment yields 3-amino-3-methoxy-N-cyano-2-propionamidine , which cyclizes to form the pyrimidine core.
Reaction Conditions :
Catalytic Cyclization with HCl Gas
CN1467206A describes a condensation reaction using HCl gas as both catalyst and reactant. The method employs a composite solvent (e.g., dimethylformamide, isopropanol) to enhance solubility and reaction efficiency:
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Catalyst : HCl gas (1–5 atm pressure).
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Temperature : −25°C to 100°C.
Sulfonation and Sulfonamide Formation
Chlorosulfonation of 4-Aminophenyl Derivatives
The sulfonyl bridge is introduced via chlorosulfonation of 4-aminophenyl groups. CA2215202A1 outlines a protocol using phenyl chloroformate in 1,4-dioxane, which facilitates sulfonation at ambient temperatures (20–30°C).
Key Parameters :
Sulfonamide Coupling
The sulfonyl chloride intermediate reacts with 4,6-dimethyl-2-aminopyrimidine in a nucleophilic substitution reaction. Optimal conditions include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane.
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Base : Triethylamine (2.5 equiv).
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Temperature : 0°C to room temperature.
Benzamide Functionalization
Acylation with 2-Chlorobenzoyl Chloride
The final step involves coupling the sulfonamide intermediate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate acylation:
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Temperature : 120°C.
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Time : 15 minutes.
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Yield Improvement : 12–15% compared to conventional heating.
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
Challenges and Optimization Strategies
Solvent Selection
Composite solvents (e.g., dimethylformamide + isopropanol) improve intermediate solubility, as demonstrated in CN1467206A. Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates.
Catalytic Efficiency
HCl gas in condensation reactions reduces side reactions, achieving >99% purity. Alternative catalysts (e.g., ZnCl2) are less effective, yielding 70–75% product.
Purification Techniques
Recrystallization in methanol or cyclohexane removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the sulfonyl group.
Hydrolysis: The amide and sulfonylurea linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring and the sulfonyl group .
Scientific Research Applications
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Studies: It is used in studies to understand the mechanism of action of sulfonylurea compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound shares a core sulfonamide-pyrimidinyl-phenyl backbone with several analogs, differing primarily in substituents on the benzamide ring or sulfonamide group. Key analogs include:
*Note: Molar mass of the target compound is estimated based on analogs.
Impact of Substituents on Bioactivity and Physicochemistry
- Halogen Effects: Chlorine vs. Bromine: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility. This trade-off could influence bioavailability in drug candidates . Chlorine vs.
- Acetamide vs. Benzamide : The acetylated analog () has a simpler structure with lower steric hindrance, which may favor enzyme interactions but reduce target specificity compared to bulkier benzamide derivatives .
Biological Activity
2-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C14H16ClN4O3S
- Molecular Weight : 350.82 g/mol
- CAS Registry Number : Not specified
- Structure : The compound features a benzamide core substituted with a sulfonamide and a pyrimidine moiety, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .
- Modulation of Signaling Pathways : Research indicates that this compound can interfere with key signaling pathways associated with tumor growth and survival, such as the fibroblast growth factor receptor (FGFR) pathway .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses, by inhibiting viral polymerases .
Biological Activity Data
| Activity Type | Target/Mechanism | IC50 / EC50 Values | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | 0.35 μM | |
| Antiproliferative | Cancer Cell Lines | 50 μM | |
| Antiviral | RNA Polymerase Inhibition | 32.2 μM |
Case Studies
- Cancer Treatment Efficacy
- Antiviral Activity
- Synergistic Effects with Other Agents
Q & A
Basic Question: What are the recommended synthetic routes for 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a sulfonamide intermediate with a benzamide derivative. A validated approach includes:
- Step 1: Prepare the sulfonamide intermediate by reacting 4,6-dimethyl-2-aminopyrimidine with chlorosulfonic acid, followed by coupling to 4-aminobenzenesulfonyl chloride.
- Step 2: React the resulting sulfonamide with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF.
- Optimization: Control reaction temperature (0–5°C for exothermic steps) and use catalytic DMAP to enhance acylation efficiency . Monitor purity via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by H NMR and FTIR .
Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure, confirming bond angles, sulfonamide-pyrimidine orientation, and intermolecular interactions (e.g., hydrogen bonding). Use slow evaporation of chloroform/acetone (1:5 v/v) to grow high-quality crystals .
- NMR Spectroscopy: H and C NMR in DMSO-d6 identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5 ppm). F NMR (if fluorinated analogs exist) and HSQC clarify connectivity .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., cleavage at the sulfonamide bond) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyrimidine and benzamide moieties?
Methodological Answer:
- Pyrimidine Modifications: Substitute 4,6-dimethyl groups with electron-withdrawing (e.g., -CF) or bulky groups to assess steric/electronic effects on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .
- Benzamide Modifications: Introduce halogens (e.g., -F, -Br) at the 2-chloro position or replace benzamide with heteroaromatic carboxamides (e.g., thiophene).
- Assay Design: Test analogs against target enzymes (e.g., BCL-2) via fluorescence polarization assays. Compare IC values and correlate with logP (HPLC-derived) to evaluate hydrophobicity-activity trends .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Source Identification: Verify compound purity (HPLC ≥98%) and stereochemistry (if applicable) via chiral chromatography. Contaminated batches or racemic mixtures often skew results .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like serum concentration and incubation time.
- Data Normalization: Apply statistical tools (e.g., Grubbs’ test) to exclude outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Advanced Question: What experimental strategies address challenges in crystallizing this compound due to conformational flexibility?
Methodological Answer:
- Co-crystallization: Co-crystallize with a protein target (e.g., BCL-2) to stabilize the ligand conformation. Use soaking or co-expression methods .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) and additives (glycerol, PEG 4000) to enhance crystal lattice stability .
- Temperature Gradients: Slow cooling from 40°C to 4°C reduces disorder by allowing gradual molecular alignment .
Basic Question: What are the solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility: The compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS with 0.1% Tween-80 .
- Stability: Store lyophilized powder at -20°C under argon. In solution, protect from light (degradation via photolysis) and avoid repeated freeze-thaw cycles. Monitor stability via UPLC-PDA over 72 hours .
Advanced Question: How can researchers design experiments to assess off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-wide Profiling: Use kinase inhibitor pulldown assays with immobilized broad-spectrum kinase inhibitors (e.g., Src, JAK2).
- Computational Docking: Perform molecular dynamics simulations (e.g., Schrödinger Maestro) to predict binding to non-target kinases. Validate with ATP-competitive assays .
- Transcriptomics: RNA-seq of treated cells identifies differentially expressed genes linked to unintended pathways .
Advanced Question: What methodologies are recommended for analyzing metabolic byproducts during in vitro hepatic microsomal assays?
Methodological Answer:
- Sample Preparation: Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions with ice-cold acetonitrile .
- LC-HRMS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect phase I metabolites (hydroxylation, demethylation) via accurate mass (±5 ppm) .
- Data Analysis: Software tools (e.g., MetaboLynx) align chromatograms and predict metabolite structures using fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
